In-Depth Technical Guide: Chemical Properties and Pharmacological Potential of 5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester
In-Depth Technical Guide: Chemical Properties and Pharmacological Potential of 5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester
Executive Summary
5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester (IUPAC: methyl 5-(2-methylphenyl)isoxazole-3-carboxylate; CAS: 668970-81-8) is a highly versatile heterocyclic building block and active pharmaceutical ingredient (API) intermediate. Featuring an electron-withdrawing isoxazole core flanked by a sterically demanding ortho-tolyl group and a reactive methyl ester, this compound is heavily utilized in medicinal chemistry. Its structural motif is a proven pharmacophore in cyclooxygenase (COX) inhibition[1] and has recently gained traction in the development of novel anti-tubercular agents targeting the MmpL3 transporter[2].
This whitepaper provides an authoritative analysis of its physicochemical properties, structural dynamics, validated synthetic methodologies, and pharmacological applications.
Physicochemical Properties & Structural Dynamics
The unique reactivity and binding affinity of 5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester stem directly from its 3D conformation. The ortho-methyl group on the phenyl ring introduces significant steric clash with the isoxazole C4-proton. This forces the phenyl ring out of coplanarity with the isoxazole system, disrupting extended
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | Methyl 5-(2-methylphenyl)isoxazole-3-carboxylate |
| CAS Registry Number | 668970-81-8 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (Isoxazole N, O; Ester C=O, -O-) |
| Rotatable Bonds | 2 (Aryl-Isoxazole, Isoxazole-Ester) |
| Core Structural Feature | 1,2-Oxazole ring with 3,5-disubstitution |
Synthesis Methodology & Experimental Protocol
The synthesis of 3-carboxylate isoxazoles typically relies on the cyclocondensation of
Causality in Experimental Design
By utilizing methyl 2,4-dioxo-4-(o-tolyl)butanoate as the precursor, the steric bulk of the ortho-tolyl group shields the adjacent carbonyl. Consequently, the highly nucleophilic nitrogen of hydroxylamine preferentially attacks the less hindered
Step-by-Step Protocol: Cyclocondensation Route
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Precursor Preparation (Claisen Condensation):
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Suspend sodium methoxide (1.2 eq) in anhydrous THF at 0°C under inert N₂ atmosphere.
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Add a solution of dimethyl oxalate (1.1 eq) and o-methylacetophenone (1.0 eq) dropwise over 30 minutes.
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Rationale: The low temperature prevents self-condensation of the acetophenone.
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Stir at room temperature for 12 hours. Quench with 1M HCl, extract with ethyl acetate, and concentrate to yield crude methyl 2,4-dioxo-4-(o-tolyl)butanoate.
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Regioselective Cyclocondensation:
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Dissolve the crude diketone (1.0 eq) in a mixture of methanol and glacial acetic acid (4:1 v/v).
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Add hydroxylamine hydrochloride (1.5 eq).
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Rationale: Acetic acid acts as a crucial acid catalyst, accelerating oxime formation and the subsequent intramolecular dehydration step that closes the isoxazole ring[1].
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Reflux the mixture at 70°C for 4–6 hours. Monitor completion via TLC (Hexane/EtOAc 3:1).
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Isolation and Purification:
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Concentrate the solvent under reduced pressure. Neutralize the residue with saturated NaHCO₃ to remove residual acetic acid.
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Extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and evaporate.
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Self-Validating Step: Recrystallize the crude product from a DMF/acetic acid mixture (1:1 v/v). This specific solvent system selectively precipitates the 5-aryl isomer, leaving any trace 3-aryl isomer in the mother liquor due to differences in their dipole moments.
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Fig 1: Step-by-step synthetic workflow for 5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester.
Analytical Characterization
To guarantee scientific integrity and confirm the regiochemistry of the synthesized batch, the following self-validating analytical checks must be performed:
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¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic isoxazole C4-proton, which appears as a sharp singlet at
~6.8–7.0 ppm. The methyl ester protons will present as a distinct singlet at ~3.9 ppm, and the ortho-methyl group will appear at ~2.4 ppm[3]. -
2D NMR (HMBC): Crucial for proving regiochemistry. A cross-peak correlating the isoxazole C4-proton to the quaternary carbon of the ortho-tolyl group confirms the 5-aryl substitution pattern.
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X-Ray Crystallography: If structural ambiguity persists, growing single crystals via slow evaporation in ethanol allows for definitive spatial resolution of the isoxazole ring[1].
Pharmacological Profile & Mechanisms of Action
5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester (MTICA) serves as a potent scaffold in two primary therapeutic domains:
A. Anti-Inflammatory / Analgesic Activity (COX Inhibition)
The compound interacts directly with cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins[1]. The isoxazole ring mimics the transition state of arachidonic acid, while the ortho-tolyl group anchors the molecule into the hydrophobic side-pocket of the COX-2 active site, conferring competitive inhibition.
Fig 2: Mechanism of COX-2 enzyme inhibition by 5-o-Tolyl-isoxazole-3-carboxylate derivatives.
B. Anti-Tubercular Agent Development
Recent literature highlights the utility of isoxazole-3-carboxylic acid methyl esters in combating drug-resistant Mycobacterium tuberculosis (Mtb). The methyl ester motif is essential for maintaining an optimal lipophilicity (logP) profile, allowing the molecule to penetrate the thick mycobacterial cell wall. Once inside, these derivatives are hypothesized to inhibit MmpL3, a critical transporter involved in mycolic acid biosynthesis[2]. The ester group can also be hydrolyzed to the free carboxylic acid in vivo, acting as a prodrug mechanism to enhance bioavailability.
References
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National Institutes of Health (PMC). "Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents." European Journal of Medicinal Chemistry. Available at:[Link]
Sources
- 1. 5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester | 668970-81-8 | Benchchem [benchchem.com]
- 2. Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Styryl-isoxazole-3-carboxylic acid methyl ester (39088-76-1) for sale [vulcanchem.com]
